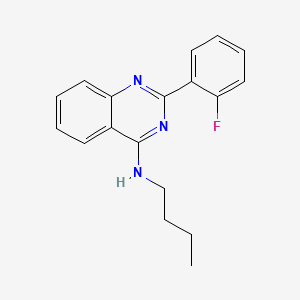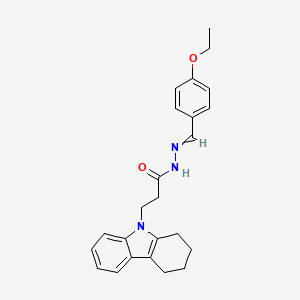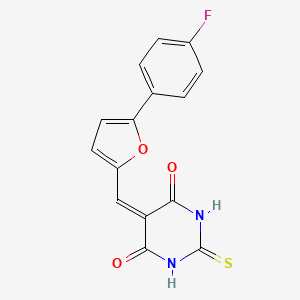![molecular formula C19H20N4O3S B11645377 (6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645377.png)
(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methoxyphenyl group, and a thiadiazolo-pyrimidine core
準備方法
The synthesis of (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with appropriate phenolic compounds.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the thiadiazolo-pyrimidine core, followed by functionalization to introduce the hydroxy and methoxy groups.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.
科学的研究の応用
(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets and modulate biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolo-pyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Some examples include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound has a similar cyclohexyl group but differs in its functional groups and overall structure.
Heparinoid compounds: These compounds share some structural features but are primarily known for their anticoagulant properties.
特性
分子式 |
C19H20N4O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
5-amino-2-cyclohexyl-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H20N4O3S/c1-26-15-10-11(7-8-14(15)24)9-13-16(20)23-19(21-17(13)25)27-18(22-23)12-5-3-2-4-6-12/h7-10,12H,2-6,20H2,1H3/b11-9- |
InChIキー |
KHJRLFSSQFWEQR-LUAWRHEFSA-N |
異性体SMILES |
COC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)/C=CC1=O |
正規SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11645296.png)
![(2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11645311.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645324.png)

![N-(3-chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11645340.png)
![3-(2-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645347.png)
![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645365.png)

![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)

![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)

